3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, an isoxazole ring, and a pyridine ring, making it a unique and versatile molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. The key steps include the formation of the pyrazole and isoxazole rings, followed by their integration into the pyridine framework. Common synthetic strategies include:
Cyclocondensation Reactions: These involve the reaction of hydrazines with 1,3-dicarbonyl compounds to form pyrazoles.
Dipolar Cycloadditions: These are used to form isoxazole rings by reacting nitrile oxides with alkenes.
Coupling Reactions: These are employed to link the pyrazole and isoxazole rings to the pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrazole or isoxazole rings.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups onto the pyrazole or isoxazole rings .
Scientific Research Applications
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of new drugs due to its potential biological activities.
Biology: It serves as a tool for studying biological processes and pathways.
Material Science: It is used in the development of new materials with unique properties.
Drug Discovery: It is a valuable scaffold for the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, isoxazole, and pyridine rings, such as:
Pyrazole: A simple heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom.
Uniqueness
What sets 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of these heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H21N7O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-methyl-6-(1-methylpyrazol-4-yl)-N-[(2-propylpyrazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21N7O2/c1-4-7-26-14(5-6-21-26)10-20-18(27)15-8-16(13-9-22-25(3)11-13)23-19-17(15)12(2)24-28-19/h5-6,8-9,11H,4,7,10H2,1-3H3,(H,20,27) |
InChI Key |
DQXUKVROCSDAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C |
Origin of Product |
United States |
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